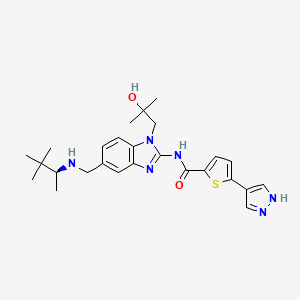

FXIa-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

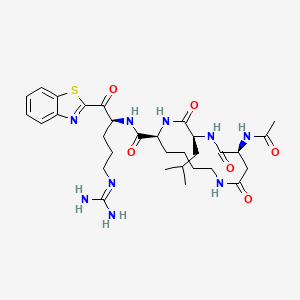

FXIa-IN-1 is a potent β-lactam covalent heparin-derived factor XIa inhibitor. Factor XIa inhibitors have emerged as promising therapeutic agents for treating thrombotic diseases due to their ability to combine anticoagulant and profibrinolytic effects with a low bleeding risk .

準備方法

The synthesis of FXIa-IN-1 involves a series of chemical reactions. The target compounds with isoquinoline rings are synthesized via 13 steps of chemical reactions . The synthetic route includes the incorporation of bicyclic isoquinoline and naphthalene fragments, which are designed to replace the aniline motif of asundexian . The reaction conditions and specific reagents used in each step are crucial for achieving the desired selectivity and potency of the final product .

化学反応の分析

FXIa-IN-1 undergoes various types of chemical reactions, including substitution and cyclization reactions. The synthesis involves the use of common reagents such as isoquinoline and naphthalene derivatives . The major products formed from these reactions are the bicyclic compounds that exhibit selective inhibition of factor XIa and plasma kallikrein . The structural determinants, such as the carboxylic acid moiety and steric hindrance, play a pivotal role in retaining inhibition of factor XIa and plasma kallikrein .

科学的研究の応用

FXIa-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is used to develop novel anticoagulants with reduced bleeding risk while preserving antithrombotic efficacy . In biological research, it serves as a tool to study the role of factor XIa in the coagulation cascade and its potential as a therapeutic target . The compound is also utilized in the development of chemical tools for investigating factor XIa activity, such as substrates, inhibitors, and activity-based probes .

作用機序

This compound exerts its effects by inhibiting factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade . The inhibition of factor XIa prevents the activation of factor IX, thereby reducing thrombin generation and clot formation . This mechanism of action makes this compound a valuable anticoagulant with a lower risk of bleeding compared to traditional anticoagulants .

類似化合物との比較

FXIa-IN-1 is unique due to its potent and selective inhibition of factor XIa. Similar compounds include other factor XIa inhibitors such as asundexian and compounds with bicyclic isoquinoline and naphthalene fragments . These compounds share a common mechanism of action but differ in their structural features and selectivity profiles . The incorporation of novel P2’ fragments in this compound enhances its selectivity and potency compared to other inhibitors .

特性

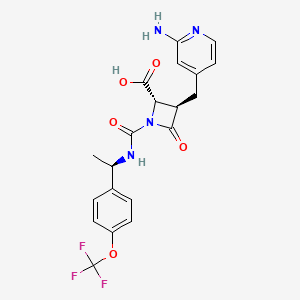

分子式 |

C20H19F3N4O5 |

|---|---|

分子量 |

452.4 g/mol |

IUPAC名 |

(2S,3R)-3-[(2-aminopyridin-4-yl)methyl]-4-oxo-1-[[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamoyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C20H19F3N4O5/c1-10(12-2-4-13(5-3-12)32-20(21,22)23)26-19(31)27-16(18(29)30)14(17(27)28)8-11-6-7-25-15(24)9-11/h2-7,9-10,14,16H,8H2,1H3,(H2,24,25)(H,26,31)(H,29,30)/t10-,14-,16+/m1/s1 |

InChIキー |

XIMAOIZVSDZWGY-HQQWDMGQSA-N |

異性体SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O |

正規SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)

![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)